molecular formula C11H9BrClN B592557 7-Bromo-2-chloro-3-ethylquinoline CAS No. 132118-52-6

7-Bromo-2-chloro-3-ethylquinoline

Cat. No.: B592557
CAS No.: 132118-52-6
M. Wt: 270.554
InChI Key: SNQLRYSTCVHESD-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-3-ethylquinoline is a chemical compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . It is a quinoline derivative, characterized by the presence of bromine, chlorine, and ethyl groups attached to the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-3-ethylquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 3-ethylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-3-ethylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring or the substituents.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

7-Bromo-2-chloro-3-ethylquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-3-ethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-chloro-3-ethylquinoline is unique due to the presence of both bromine and chlorine substituents along with an ethyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

7-bromo-2-chloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLRYSTCVHESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653639
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-52-6
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132118-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-52-6
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